molecular formula C11H14ClNO B1311000 3-chloro-2,2-dimethyl-N-phenylpropanamide CAS No. 82820-74-4

3-chloro-2,2-dimethyl-N-phenylpropanamide

Cat. No.: B1311000
CAS No.: 82820-74-4
M. Wt: 211.69 g/mol
InChI Key: GRKXHRAZNFTCCO-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-phenylpropanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKXHRAZNFTCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427662
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82820-74-4
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Propanamide Derivatives in Chemical Science

Propanamide derivatives represent a significant class of organic compounds characterized by a propanamide backbone. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and ability to engage in various biological interactions. In the realm of drug discovery, the amide linkage is a fundamental feature, and propanamide scaffolds are integral to the design of a wide array of therapeutic agents. ontosight.ainih.gov These derivatives have been explored for a multitude of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai

The general structure of propanamide derivatives often consists of distinct modular components, such as an aromatic ring system connected to the propanamide linkage. This allows for systematic modifications to explore structure-activity relationships (SAR). For instance, certain propanamide derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs) for potential use in treating prostate cancer. acs.org The incorporation of different structural elements can lead to novel scaffolds with specific biological activities. acs.org Furthermore, propanamide compounds have been investigated for their application in preparing medicines to treat diseases related to insulin (B600854) resistance, such as type II diabetes and obesity. google.com The adaptability of the propanamide structure makes it a valuable pharmacophore for developing new therapeutic agents targeting a diverse range of diseases. ontosight.aiacs.org

Research Significance and Scope for 3 Chloro 2,2 Dimethyl N Phenylpropanamide

The research scope for 3-chloro-2,2-dimethyl-N-phenylpropanamide is largely centered on its use as a building block. The presence of a chlorine atom makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of new compounds. Academic and commercial interest is evident in the synthesis of various analogues where the N-phenyl ring is substituted with other groups. For example, related compounds such as 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide and 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide have been synthesized, indicating that the core structure is a useful template for exploring how different substituents affect biological activity. nih.govscbt.comdrugbank.com The fungicidal and herbicidal activities observed in other chlorinated amide compounds further underscore the potential for discovering new bioactive molecules derived from this scaffold. nih.govnih.govnih.gov

Current State of Academic Inquiry on the Compound

Established Reaction Pathways for Propanamide Synthesis

Traditional methods for constructing the propanamide scaffold are reliable and widely utilized. These pathways typically involve the coupling of an amine with a carboxylic acid derivative, often an acyl chloride, or through nucleophilic substitution reactions facilitated by coupling agents.

A primary and straightforward method for synthesizing this compound is the acylation of aniline (B41778) with 3-chloro-2,2-dimethylpropionyl chloride. This reaction, an example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct. sphinxsai.commdpi.com

The general scheme for this reaction is as follows:

Aniline + 3-Chloro-2,2-dimethylpropionyl chloride → this compound + HCl

This methodology is broadly applicable to a range of substituted anilines and propionyl chlorides, allowing for the synthesis of various analogues. For instance, the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, an intermediate for other biologically active molecules, is achieved by reacting 4-chloro-3-(trifluoromethyl)aniline (B120176) with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine. researchgate.net

Table 1: Examples of Amidation Reactions using Propionyl Chloride Derivatives

Amine Reactant Acyl Chloride Reactant Product
Aniline 3-Chloro-2,2-dimethylpropionyl chloride This compound
4-Chloro-3-(trifluoromethyl)aniline Pivaloyl chloride N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide researchgate.net

Beyond acyl chlorides, propanamides can be synthesized directly from carboxylic acids and amines through reactions that involve in-situ activation of the carboxylic acid. These methods avoid the need to prepare and handle often-sensitive acyl chlorides. Common approaches utilize stoichiometric activating or coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. ucl.ac.uk

Widely used coupling reagents include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucl.ac.uk

Phosphonium Salts: Like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk

Other Reagents: Including n-propylphosphonic acid anhydride (B1165640) (T3P) and 1,1'-Carbonyldiimidazole (CDI). ucl.ac.uk

These methods, while effective, generate stoichiometric amounts of waste, which is a significant drawback from a green chemistry perspective. ucl.ac.ukresearchgate.net

Considerations in Synthetic Optimization

Modern synthetic chemistry places a strong emphasis on optimizing reaction pathways to improve yield, reduce waste, and simplify procedures. Key areas of focus include the development of catalytic systems for amide bond formation and the strategic design of synthetic routes to access complex, structurally modified analogues.

The development of catalytic methods for amide synthesis is a major goal in green chemistry, aiming to replace inefficient stoichiometric reagents. researchgate.netsigmaaldrich.com Catalytic approaches can be broadly categorized into metal-based and organocatalytic systems.

Metal Catalysis: A variety of transition metals have been shown to catalyze amidation reactions. rsc.org For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides with the liberation of hydrogen gas. sigmaaldrich.com Other metals like titanium, zirconium, copper, and palladium have also been employed in different catalytic cycles for amide bond formation, sometimes using starting materials like nitriles or oximes. ucl.ac.ukresearchgate.netrsc.org

Boron-Based Catalysis: Boronic acids have emerged as particularly attractive catalysts for the direct amidation of carboxylic acids and amines. researchgate.net They are generally air-stable, inexpensive, and exhibit low toxicity. researchgate.net These reactions typically proceed via the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. The reactions often require the removal of water, for instance, through azeotropic distillation. ucl.ac.uk

Table 2: Overview of Catalytic Systems for Amide Bond Formation

Catalyst Type Examples Advantages
Metal Catalysts Ruthenium, Titanium, Zirconium, Copper, Palladium Complexes ucl.ac.ukresearchgate.netrsc.org High atom economy, novel synthetic routes core.ac.uk
Boron-Based Catalysts Phenylboronic acid, Boric acid ucl.ac.ukresearchgate.net Low cost, low toxicity, air stability researchgate.net

The synthesis of analogues of this compound, such as those bearing trifluoromethyl or piperazine (B1678402) groups, requires strategic planning to incorporate these specific functionalities.

Trifluoromethylated Variants: The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often enhancing properties like metabolic stability and lipophilicity. jelsciences.com The synthesis of trifluoromethylated analogues of N-phenylpropanamide is typically achieved by using a trifluoromethyl-substituted aniline as the starting material. For example, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide is synthesized from 4-(trifluoromethyl)aniline (B29031) and 3-chloro-2,2-dimethylpropionyl chloride. nih.govnih.gov This approach incorporates the -CF3 group into the molecular backbone from the outset.

Piperazine-Substituted Variants: Piperazine is another key scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.net Introducing a piperazine moiety can be accomplished through several strategies. One common method involves the nucleophilic substitution reaction of a pre-functionalized aryl group with piperazine. For instance, an N-aryl propanamide bearing a leaving group (e.g., fluorine or chlorine) on the phenyl ring can be reacted with piperazine or a substituted piperazine to yield the desired product. Another approach involves using a piperazine-substituted aniline as the starting amine in the initial amidation reaction. The synthesis of substituted piperazines themselves can be challenging, but various methods exist, including the cyclodehydration of hydroxyethylethylenediamines or strategies involving the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netsci-hub.se The versatile structure of piperazine allows for extensive modification to fine-tune the pharmacological properties of the final compound. researchgate.net

Table 3: List of Compounds

Compound Name
1,1'-Carbonyldiimidazole (CDI)
1,4-diazabicyclo[2.2.2]octane (DABCO)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
This compound
3-chloro-2,2-dimethylpropionyl chloride
4-(Trifluoromethyl)aniline
4-chloro-3-(trifluoromethyl)aniline
4-dimethylaminopyridine
Aniline
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
Hydrochloric acid
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
n-propylphosphonic acid anhydride (T3P)
Pivaloyl chloride
Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the amide proton, and the aliphatic protons of the chloro-dimethylpropyl group are expected.

The protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns of these protons would provide information about their relative positions on the ring. The single proton attached to the nitrogen of the amide group (N-H) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The aliphatic portion of the molecule would give rise to two distinct signals. The six equivalent protons of the two methyl groups (CH₃) attached to the quaternary carbon would likely appear as a sharp singlet in the upfield region of the spectrum. The two protons of the chloromethyl group (CH₂Cl) would also appear as a singlet, shifted further downfield compared to the methyl protons due to the deshielding effect of the adjacent chlorine atom.

A hypothetical ¹H NMR data table is presented below based on the analysis of similar structures.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6 - 7.1Multiplet5HAromatic protons (C₆H₅)
~ 7.9 (broad)Singlet1HAmide proton (NH)
~ 3.8Singlet2HMethylene (B1212753) protons (CH₂Cl)
~ 1.4Singlet6HMethyl protons (2 x CH₃)

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum is expected to show signals for the carbonyl carbon of the amide group, the carbons of the phenyl ring, the quaternary carbon, the two equivalent methyl carbons, and the chloromethyl carbon. The carbonyl carbon is typically found in the most downfield region of the spectrum, often between 160 and 180 ppm. The aromatic carbons will appear in the range of approximately 120 to 140 ppm. The quaternary carbon atom, the methyl carbons, and the chloromethyl carbon will be observed in the aliphatic region of the spectrum. The carbon attached to the chlorine atom will be deshielded and appear further downfield compared to the other aliphatic carbons.

Based on typical chemical shift values for similar functional groups, a predicted ¹³C NMR data table is provided below.

Chemical Shift (δ) ppmAssignment
~ 170Carbonyl carbon (C=O)
~ 138Aromatic C (ipso to NH)
~ 129Aromatic C (ortho/meta)
~ 124Aromatic C (para)
~ 50Methylene carbon (CH₂Cl)
~ 40Quaternary carbon (C(CH₃)₂)
~ 25Methyl carbons (2 x CH₃)

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound would reveal characteristic absorption bands corresponding to its various functional groups. A strong absorption band is expected for the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group will give rise to a very strong and sharp absorption band around 1650-1680 cm⁻¹.

The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

A summary of the expected characteristic IR absorption bands is presented in the following table.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Strong, broadN-H stretch (amide)
~ 3100-3000MediumAromatic C-H stretch
~ 2980-2850Medium to StrongAliphatic C-H stretch
~ 1670Very StrongC=O stretch (amide I)
~ 1540StrongN-H bend (amide II)
~ 1600, 1480Medium to WeakAromatic C=C stretch
~ 750StrongC-Cl stretch

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄ClNO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 211.69 g/mol . Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern, with the M+2 peak having an intensity of about one-third of the M⁺ peak. This isotopic signature is a key indicator for the presence of a single chlorine atom in the molecule.

Fragmentation of the molecular ion under mass spectrometric conditions would lead to the formation of various fragment ions. Common fragmentation pathways could include the loss of a chlorine atom, cleavage of the amide bond, and fragmentation of the alkyl chain, providing further structural information.

X-ray Crystallography for Three-Dimensional Structure Analysis

In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance. The amide linkage is generally planar due to delocalization of the nitrogen lone pair with the carbonyl group. The bond lengths and angles would be consistent with standard values for similar organic compounds. For instance, the C=O bond distance is anticipated to be around 1.23 Å, and the C-N bond of the amide is expected to be shorter than a typical C-N single bond, around 1.33 Å, indicating partial double bond character. researchgate.net The geometry around the quaternary carbon atom would be tetrahedral. Intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, are likely to play a significant role in the crystal packing.

High-Performance Liquid Chromatography (HPLC) in Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for assessing the purity of a drug substance and identifying any potential impurities. For a compound like this compound, a robust HPLC method would be developed and validated to ensure that the purity of the compound meets the stringent requirements for its intended application.

The development of an HPLC method for this compound would involve a systematic approach to optimize the separation of the main compound from any related substances. These impurities could arise from the synthetic route, degradation, or storage. A reversed-phase HPLC method is commonly the first choice for non-polar to moderately polar compounds.

A typical HPLC system for the analysis of this compound would likely employ a C18 column as the stationary phase, which provides a non-polar surface for the separation. The mobile phase would be a mixture of an aqueous component (like water with a pH-modifying buffer, such as phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The separation is achieved by carefully adjusting the ratio of the organic modifier to the aqueous phase, which can be done in either an isocratic (constant composition) or gradient (varied composition) elution mode. Gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities.

The detection of this compound and its impurities would typically be performed using a UV detector, set at a wavelength where the compound and its potential impurities exhibit significant absorbance. The phenylpropanamide moiety suggests that a suitable detection wavelength would be in the range of 200-300 nm.

The validation of the HPLC method is a critical step to ensure its reliability. This process would involve demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Hypothetical HPLC Method Parameters for Purity and Impurity Profiling:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Expected Impurity Profile:

The impurity profile of this compound would include starting materials, by-products of the synthesis, and degradation products. For example, impurities could include unreacted 2,2-dimethyl-3-chloropropionyl chloride or aniline. Degradation products might arise from hydrolysis of the amide bond. Each of these impurities would have a unique retention time in the HPLC chromatogram, allowing for their identification and quantification relative to the main peak of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transitions

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of molecules containing chromophores. The this compound molecule contains a phenylamide group, which is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound would provide information about the electronic transitions occurring within the molecule.

The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy molecular orbital. The main electronic transitions observed in organic molecules are σ → σ, n → σ, π → π, and n → π. researchgate.net For this compound, the most relevant transitions would be the π → π* and n → π* transitions associated with the aromatic ring and the amide functional group.

The π → π* transitions in the benzene (B151609) ring of the N-phenyl group are expected to give rise to strong absorption bands in the UV region. The amide group itself also exhibits a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths, resulting from the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift (blue shift) due to the stabilization of the non-bonding orbitals through hydrogen bonding with the solvent. Conversely, the π → π* transition may experience a bathochromic shift (red shift) in polar solvents.

Hypothetical UV-Vis Spectral Data in Different Solvents:

Solventλmax (π → π) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)λmax (n → π) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Hexane ~240>10,000~275<1,000
Ethanol ~245>10,000~270<1,000
Water ~248>10,000~268<1,000

The analysis of the UV-Vis spectrum, including the positions of the absorption maxima (λmax) and the molar absorptivity values (ε), would provide valuable insights into the electronic structure of this compound. This data is also crucial for quantitative analysis using HPLC with UV detection, as the selection of the detection wavelength is based on the UV-Vis spectrum.

Computational and Theoretical Investigations of 3 Chloro 2,2 Dimethyl N Phenylpropanamide

Molecular Docking Studies on Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies for 3-chloro-2,2-dimethyl-N-phenylpropanamide were not found in the reviewed literature, the general methodology is well-established. For instance, studies on structurally related N-phenyl carboxamides have successfully employed docking to investigate their binding interactions with anticancer targets like the phosphatidylinositol 3-kinase (PI3Kα) enzyme. mdpi.com In such studies, the ligand is docked into the active site of the protein, and the resulting poses are scored based on binding energy. Key interactions, such as hydrogen bonds and hydrophobic contacts with crucial amino acid residues (e.g., S774, A775, K802, V851), are then analyzed to understand the basis of molecular recognition. mdpi.com A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the binding pocket of a selected biological target to predict its potential inhibitory activity and binding mode.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a powerful tool for predicting various molecular properties with high accuracy. Quantum chemical studies on similar molecules, such as 2-chloro-N-(p-tolyl)propanamide, have utilized DFT, specifically the B3LYP method with a 6-311++G(d,p) basis set, to analyze their molecular and electronic properties. jst.org.in

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. This process yields crucial information about the molecule's bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations would provide the precise spatial arrangement of its constituent atoms. The results of such an analysis on a related compound are presented below as an illustration of the type of data obtained.

Table 1: Illustrative Optimized Geometric Parameters (Based on related structures)

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond LengthC=O1.24Bond AngleO=C-N122.5
C-N1.36C-N-C128.0
C-Cl1.80N-C-C114.0
N-H1.01C-C-Cl110.5

Note: Data is illustrative and based on general values for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and kinetic stability of molecules. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

DFT calculations can accurately predict the energies of these orbitals. For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Parameters

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.20
Energy Gap (ΔE)5.65

Note: Values are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. In a study of a halogen-substituted carboxamide, NBO analysis was performed to understand donor-acceptor interactions. chemrxiv.org For this compound, NBO analysis would elucidate the stability arising from interactions such as the delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic properties, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the characteristic peaks in an experimental IR spectrum to specific bond stretching, bending, or torsional modes. chemrxiv.org This theoretical approach provides valuable confirmation of the molecular structure. DFT computations on related chloro-amide compounds have been successfully used to assign vibrational modes based on the potential energy distribution (PED). chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are developed by correlating variations in the activity of a series of compounds with changes in their molecular properties, known as descriptors. chalcogen.rocrpsonline.com

While a specific QSAR model for this compound has not been detailed in the available literature, the paradigm is broadly applicable. A QSAR study on a series of related compounds, such as chloroquinoline derivatives, involves evaluating toxicity or other biological activities and then using software to build a predictive model. crpsonline.comresearchgate.net The process involves:

Data Set Selection: A series of structurally similar compounds with known activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that links the descriptors to the biological activity. chalcogen.ro

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. chalcogen.ro

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Scientific literature databases and academic search engines did not yield any studies focused on the exploration of allosteric mechanisms of this compound using computational approaches. While research exists on other compounds with similar structural motifs, the explicit and sole focus on this compound as requested cannot be fulfilled based on the current body of scientific publications.

Therefore, the generation of a detailed and evidence-based article on this specific topic, including data tables and in-depth research findings, is not possible at this time. Further research and publication in this specific area would be required to provide the requested information.

Structure Activity Relationships Sar and Biological Target Interactions of 3 Chloro 2,2 Dimethyl N Phenylpropanamide

Molecular Mechanisms of Action

The biological effects of 3-chloro-2,2-dimethyl-N-phenylpropanamide and its analogs stem from their ability to interact with and modulate the function of specific proteins, including critical bacterial and metabolic enzymes.

Inhibition of Bacterial Enzymes, such as Staphylococcus aureus D-alanine:D-alanine ligase

D-alanine:D-alanine ligase (DDl) is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it a key target for the development of new antibiotics. A derivative of the subject compound, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide, has been identified as an inhibitor of Staphylococcus aureus DDl (StaDDl).

Crystallographic studies have revealed that this compound employs an allosteric inhibition mechanism. It binds to a hydrophobic pocket located at the interface of the first and third domains of the enzyme. This binding site is adjacent to the substrate site for the first D-alanine molecule but does not overlap with it or any other substrate sites. By occupying this allosteric site, the inhibitor induces conformational changes that impede the enzyme's catalytic function. This mechanism is significant because it only involves interaction with residues from the first D-alanine site, suggesting that inhibitors with this binding mode could potentially be effective against vancomycin-resistant strains.

InhibitorTarget EnzymeInhibition Constant (Ki)Mechanism of Action
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamideStaphylococcus aureus D-alanine:D-alanine ligase (StaDDl)4 µMAllosteric

Modulation of Other Key Metabolic Enzymes, including aldose reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the overactivation of this enzyme is implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of aldose reductase is a major therapeutic strategy for treating these conditions. While various compounds are known to be aldose reductase inhibitors, functioning as uncompetitive inhibitors that may interact at a common inhibitor binding site on the enzyme, a direct inhibitory action by this compound itself is not extensively detailed in current research. nih.govnih.gov However, the broader class of small molecule inhibitors often targets this enzyme, suggesting a potential area for future investigation. nih.gov

Interaction with Specific Receptors

The structural framework of 2,2-dimethyl-N-phenylpropanamide is found in molecules that modulate specific receptor systems. For instance, a series of compounds built around a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core have been identified as modulators of the glucocorticoid receptor (GR). This indicates that the core structure is compatible with binding and functional activity at this receptor.

Influence of Substituent Variation on Bioactivity Profile

The biological activity of this compound derivatives can be significantly altered by modifying specific parts of the molecule, particularly the aromatic ring and the alkyl backbone. These changes affect properties like binding affinity, lipophilicity, and molecular conformation.

Impact of Aromatic Ring Substituents, such as trifluoromethyl and bromo groups, on Binding Affinity and Lipophilicity

Substituents on the aromatic ring play a critical role in tuning the electronic properties and lipophilicity of the molecule, which in turn influences its interaction with biological targets.

Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a strong electron-withdrawing substituent that significantly alters the electronic properties of the aromatic ring. This can enhance binding affinity through improved hydrogen bonding and electrostatic interactions with target proteins. The -CF3 group also increases lipophilicity, which can improve membrane permeability and bioavailability. In the case of the StaDDl inhibitor, the trifluoromethyl group on the phenyl ring is a key feature for its activity. nih.gov

Bromo (-Br) Group: The inclusion of a bromine atom on the phenyl ring also modifies the molecule's properties. Bromo substituents are known to increase lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity at a protein active site. Studies on related salicylanilide (B1680751) inhibitors show that bromo-substituted compounds can be potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

SubstituentKey PropertiesImpact on Bioactivity
Trifluoromethyl (-CF3) Strong electron-withdrawing nature, increases lipophilicity.Can enhance binding affinity through electrostatic interactions and improved hydrophobic interactions.
Bromo (-Br) Increases lipophilicity.Can improve binding affinity and modulate selectivity for target enzymes. nih.gov

Role of the 2,2-Dimethyl Moiety in Conformation and Activity

The gem-dimethyl group, a structural feature where two methyl groups are attached to the same carbon atom, is frequently found in bioactive natural products and pharmaceuticals. nih.gov This moiety imparts several important properties:

Conformational Restriction: The bulky 2,2-dimethyl group restricts the rotational freedom of the molecule's backbone. This pre-organization into a specific, bioactive conformation can be entropically favorable for binding to a target protein, thereby increasing potency and selectivity. nih.govresearchgate.net

Medicinal chemists have utilized the gem-dimethyl group to enhance target engagement, improve metabolic stability, and obtain superior pharmacokinetic profiles. nih.govresearchgate.net This structural element is crucial for the activity observed in glucocorticoid receptor modulators and other bioactive compounds featuring the propanamide core.

Consequences of Chloro Substitution on Reactivity and Biological Effects

The presence of a chlorine atom on the propanamide scaffold of this compound is a critical determinant of its chemical reactivity and, consequently, its biological effects. The chloro- substitution introduces significant changes to the molecule's physicochemical properties, primarily its electrophilicity and lipophilicity, which modulate its interaction with biological systems.

The carbon-chlorine bond at the 3-position of the propanamide chain is polarized due to the high electronegativity of the chlorine atom. This polarization renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of the biological activity for many related α-chloroacetamides, a major class of herbicides. In these herbicides, the reactive chlorine is a key feature for their mode of action, which involves the covalent modification of essential enzymes. researchgate.net For instance, chloroacetamide herbicides are known to inhibit Very Long-Chain Fatty Acid Elongases (VLCFAs), enzymes crucial for plant development. researchgate.netekb.eg The chloroacetyl group alkylates a critical cysteine residue in the enzyme's active site, leading to irreversible inhibition and subsequent plant death. researchgate.net This mechanism highlights the importance of the reactive chlorine in mediating biological effects through covalent bond formation.

Furthermore, the introduction of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. This enhanced lipophilicity can significantly alter the compound's pharmacokinetic profile, including its absorption, distribution, and ability to cross cellular membranes. An increase in lipophilicity may lead to greater partitioning into the lipid-rich domains of cell membranes or the hydrophobic pockets of proteins, potentially enhancing the compound's interaction with its biological target. ekb.eg This principle is widely exploited in drug and pesticide design to improve the efficacy of active molecules. ekb.eg

Comparative Biological Activity Profiling with Related Propanamide Analogues

The biological activity of this compound can be contextualized by comparing it with related propanamide and chloroacetamide analogues that have been evaluated for various biological activities, primarily herbicidal and fungicidal effects. Structure-activity relationship (SAR) studies on these classes of compounds reveal that minor structural modifications can lead to significant changes in potency and selectivity.

In the realm of fungicidal activity, N-phenylpropiolamides have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. nih.gov SAR studies on these compounds showed that the substitution pattern on the phenyl ring significantly impacts antifungal activity. nih.gov For example, analogues with specific substitutions demonstrated high efficacy against various plant pathogenic fungi, sometimes exceeding that of commercial fungicides. nih.gov Similarly, pyrazole-4-carboxamide derivatives bearing an N-phenyl substituted amide fragment have shown promise as SDH inhibitors, with their in vitro antifungal activity being highly dependent on the substituents on the N-phenyl ring. nih.gov

The table below presents a comparative overview of the biological activities of various propanamide and chloroacetamide analogues, illustrating the influence of different structural features.

Compound ClassSpecific AnalogueSubstitution PatternBiological ActivityTarget Organism/SystemReference
Chloroacetamide 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideDichlorobenzyl and dimethylphenyl groupsHerbicidalAnagallis arvensis, Lolium temulentum ekb.eg
Chloroacetamide 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideDichlorobenzyl and dichlorophenyl groupsPotent HerbicidalAnagallis arvensis, Lolium temulentum ekb.eg
Propanamide Propanil (B472794) (3',4'-dichloropropionanilide)3,4-dichloro substitution on N-phenyl ringHerbicidal, Nephrotoxic (in vitro)Weeds, Isolated Renal Cortical Cells nih.govresearchgate.net
N-Phenylpropiolamide Compound 13 (specific structure in source)Phenyl ring substitutionPotent Antifungal (SDH inhibitor)Physalospora piricola nih.gov
Pyrazole-4-carboxamide Compound U22 (specific structure in source)Substituted N-phenyl amide fragmentPotent Antifungal (SDH inhibitor)Sclerotinia sclerotiorum nih.gov
N-Phenylpropanamide N-phenylpropanamideUnsubstitutedHerbicidalCassia occidentalis, Cyperus rotundus researchgate.net

This table is generated based on data from related but distinct chemical analogues to illustrate structure-activity principles.

These comparisons underscore that the core propanamide structure of this compound is part of a chemical space known for significant biological activity. The specific combination of the 3-chloro group, the gem-dimethyl groups at the 2-position, and the unsubstituted N-phenyl ring will collectively determine its unique activity profile and selectivity.

In Vitro Assays and In Silico Validation in Biological Research

The investigation of the biological activity of compounds like this compound relies heavily on a combination of in vitro assays and in silico computational methods. These approaches allow for efficient screening, mechanism-of-action studies, and prediction of biological potential before advancing to more complex biological systems.

In Vitro Assays:

Enzyme Inhibition Assays: A primary method to determine the mechanism of action is to test the compound's ability to inhibit specific, isolated enzymes. For analogues like N-phenylpropiolamides and pyrazole-carboxamides, assays measuring the inhibition of succinate dehydrogenase (SDH) are crucial. nih.govnih.gov Such assays typically quantify the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor to determine parameters like the IC₅₀ (half-maximal inhibitory concentration).

Cell-Based Assays: The cytotoxicity and biological effects of a compound are often evaluated using cell lines. For example, the genotoxicity and cytotoxicity of chloroacetamide herbicides have been studied using HepG2 (human liver cancer) cells, measuring endpoints like reactive oxygen species (ROS) production, DNA breakage, and apoptosis. spandidos-publications.com Similarly, the nephrotoxic potential of propanil and its metabolites has been assessed using isolated renal cortical cells (IRCCs) by measuring lactate (B86563) dehydrogenase (LDH) release as an indicator of cell death. nih.gov For antimicrobial screening, compounds are tested against panels of bacteria and fungi to determine their minimum inhibitory concentration (MIC). mdpi.comresearchgate.net

Whole Organism (in vitro) Assays: For herbicidal compounds, in vitro seed germination inhibition assays are common. For instance, N-phenylpropanamide was evaluated for its ability to inhibit seed germination in specific weed species under laboratory conditions. researchgate.net

In Silico Validation:

Molecular Docking: This computational technique is widely used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. In the study of chloroacetamide herbicides, molecular docking has been used to model the interaction with Very Long-Chain Fatty Acid Elongases (VLCFAs), corroborating that the compounds have a high affinity for the enzyme's active site. researchgate.netekb.eg Similarly, docking studies have successfully predicted the binding of novel fungicides to the ubiquinone-binding site of SDH, helping to explain their inhibitory activity. nih.govnih.gov These simulations provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. Pharmacophore models have been developed for chloroacetamide derivatives to guide the design of new, more potent herbicidal agents. researchgate.net

Together, these in vitro and in silico tools provide a powerful platform for profiling the biological activity of this compound, elucidating its mechanism of action, and guiding the synthesis of more effective analogues.

Emerging Research Applications and Future Perspectives for 3 Chloro 2,2 Dimethyl N Phenylpropanamide

Application as a Precursor in Complex Organic Synthesis

In the field of organic chemistry, the development of novel synthetic pathways to complex molecules is of paramount importance. Compounds like 3-chloro-2,2-dimethyl-N-phenylpropanamide are considered valuable organic building blocks due to the presence of reactive functional groups that can participate in a variety of chemical transformations. The amide linkage and the chloro-alkyl chain provide two distinct sites for synthetic modification.

While specific literature detailing the use of this compound as a direct precursor is not extensively documented, the general class of N-phenylpropanamides is utilized in the synthesis of more complex molecular architectures. For instance, related N-phenylpropanamide structures have been employed in the synthesis of heterocyclic compounds, which are foundational to many areas of medicinal chemistry. The chloro-substituent, in particular, offers a reactive handle for nucleophilic substitution reactions, potentially allowing for the introduction of a wide array of functional groups and the construction of larger, more intricate molecules.

Contribution to Novel Therapeutic Agent Discovery

The search for new therapeutic agents to combat a range of human diseases is a driving force in chemical and pharmaceutical research. The structural framework of this compound is related to several classes of biologically active compounds.

The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. While this compound itself has not been extensively evaluated for antibacterial properties, structurally related compounds have shown promise. For example, the synthesis of various 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives has been reported, and these compounds have demonstrated in vitro antibacterial activity. nih.gov Azetidinones, also known as β-lactams, are a well-established class of antibiotics. The synthesis of novel azetidinone derivatives often involves precursors with structural similarities to this compound, suggesting that it could serve as a scaffold for the development of new antibacterial candidates.

Bacterial Strain Activity of Related Azetidinone Derivatives
Gram-positive bacteriaGood antimicrobial activity observed. nih.gov
Gram-negative bacteriaGood antimicrobial activity observed. nih.gov

This table is based on data for 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives, which are structurally related to the subject compound.

In the field of oncology, recent studies have highlighted the potential of compounds structurally related to this compound. A series of newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been shown to selectively inhibit the proliferation of colon cancer cells. researchgate.net These findings suggest that the core structure of 2,2-dimethylpropanoic acid, which is a key feature of this compound, may be a valuable starting point for the design of novel anti-cancer agents.

Currently, there is a lack of specific research connecting this compound to applications in neurology. However, the broad biological activities of related amide-containing compounds suggest that this could be a fruitful area for future investigation. In the broader context of infectious disease research, beyond antibacterial activity, the potential of this compound and its derivatives remains largely unexplored.

The mechanism of action for the aforementioned anti-cancer activity of related propionic acid methyl ester derivatives is believed to involve the inhibition of specific enzymes. Research suggests that these compounds may act as Histone Deacetylase (HDAC) inhibitors and could also interact with Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1). researchgate.net These proteins are crucial for the survival and proliferation of cancer cells, making them attractive targets for therapeutic intervention. The design and optimization of enzyme inhibitors is a key strategy in modern drug discovery, and the structural backbone of this compound could serve as a template for the development of potent and selective inhibitors of these and other clinically relevant enzymes.

Potential Enzyme Targets Relevance in Disease
Histone Deacetylases (HDACs)Cancer, Neurodegenerative Diseases
Heat Shock Protein 90 (HSP90)Cancer, Inflammatory Diseases
TNF receptor-associated protein 1 (TRAP1)Cancer

This table is based on findings for structurally related 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives.

Potential for Industrial Chemical Research and Development

Beyond pharmaceuticals, propanamide derivatives have potential applications in various industrial sectors. For instance, related compounds such as 2-hydroxy-N,N-dimethylpropanamide are used as inert ingredients in pesticide formulations. researchgate.net This suggests that the propanamide scaffold can be tailored for agrochemical applications, potentially as active ingredients or as formulation aids. The physical and chemical properties of this compound, such as its solubility and stability, could make it a candidate for use as a solvent, an intermediate in the synthesis of polymers, or in the development of new materials. However, specific research into the industrial applications of this particular compound is needed to fully realize its potential.

Identification of Research Gaps and Unexplored Areas

The exploration of the scientific literature reveals several significant research gaps and unexplored areas concerning this compound. A primary gap is the lack of studies detailing its use as a precursor in the synthesis of complex organic molecules. Documented reaction schemes and the exploration of its reactivity would be highly valuable to the synthetic chemistry community.

Furthermore, there is a notable absence of direct biological evaluation of this compound for a range of therapeutic applications. While research on related compounds provides a strong rationale for its potential in areas like antibacterial and anticancer agent development, direct testing of the compound is a crucial next step. Its potential in neurology and for treating a wider range of infectious diseases remains almost entirely unexplored.

Finally, the potential for this compound in industrial chemical research and development is an open field for investigation. Studies into its material properties, its utility as a solvent or monomer, and its potential in agrochemical formulations could unveil new and valuable applications.

Interdisciplinary Approaches in this compound Research

The exploration of this compound's potential is increasingly benefiting from the convergence of multiple scientific disciplines. The inherent complexity of predicting a molecule's behavior and optimizing its function necessitates a collaborative approach, integrating computational modeling with experimental biology, and leveraging advanced analytical techniques. This synergy is pivotal in unlocking the full application spectrum of this compound, from agriculture to medicine.

A significant frontier in the investigation of this compound involves its potential as a bioactive agent, particularly in the agrochemical sector. Drawing parallels from research on structurally similar N-phenylpropanamides and chloro-amides, which have shown promise as herbicides, an interdisciplinary strategy is essential. This approach combines computational chemistry, synthetic chemistry, and plant sciences to design and evaluate novel herbicidal candidates.

Computational Modeling and Synthesis: The process often begins with in silico studies, where computational models are used to predict the interaction of this compound and its derivatives with specific biological targets in weeds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help in understanding how the chloro, dimethyl, and N-phenylpropanamide moieties contribute to its potential herbicidal activity. This computational insight guides synthetic chemists in creating a focused library of related compounds with potentially enhanced efficacy and selectivity.

High-Throughput Screening and Biological Evaluation: Once synthesized, these compounds undergo high-throughput screening (HTS) against various weed species. This biological evaluation, a cornerstone of agricultural science, provides crucial data on the compound's phytotoxicity and its spectrum of activity. The integration of automated screening technologies allows for the rapid assessment of numerous derivatives, accelerating the discovery pipeline. Promising candidates from these screenings are then subjected to more detailed physiological and biochemical studies to elucidate their mode of action.

The potential applications of this compound may also extend into medicinal chemistry, an area where the N-phenylpropanamide scaffold is recognized for its presence in various therapeutic agents. An interdisciplinary approach combining computational biology, medicinal chemistry, and pharmacology is crucial for exploring this potential.

Drug Discovery and Development: Similar to the agrochemical research workflow, the journey in medicinal chemistry starts with computational docking studies to predict the binding affinity of this compound and its analogs to specific protein targets implicated in diseases. This can help in identifying potential therapeutic areas. Medicinal chemists then synthesize and optimize lead compounds to improve their pharmacological profiles, including efficacy, selectivity, and pharmacokinetic properties. Subsequent in vitro and in vivo testing by pharmacologists is necessary to validate the therapeutic potential and understand the biological effects of these compounds.

Furthermore, the unique chemical structure of this compound makes it a subject of interest in the field of analytical chemistry. The development of sensitive and specific detection methods is crucial for both research and potential future applications. For instance, the N-phenylpropanamide core is a known substructure in certain controlled substances, and research into the detection of related vapors highlights the potential for developing new analytical techniques for forensic and security purposes. This involves a collaboration between analytical chemists, materials scientists for sensor development, and forensic scientists.

The table below outlines the key disciplines and their respective roles in the interdisciplinary research of this compound.

DisciplineRole in ResearchKey Methodologies
Computational Chemistry Predicts bioactivity and guides molecular design.QSAR, Molecular Docking, Virtual Screening
Synthetic Chemistry Creates novel derivatives for testing.Organic Synthesis, Combinatorial Chemistry
Agricultural Science Evaluates herbicidal efficacy and selectivity.High-Throughput Screening, Bioassays
Medicinal Chemistry Designs and optimizes potential drug candidates.Lead Optimization, Structure-Activity Relationship Studies
Pharmacology Assesses the biological effects and therapeutic potential.In Vitro and In Vivo Assays, Pharmacokinetic Studies
Analytical Chemistry Develops methods for detection and quantification.Chromatography, Mass Spectrometry, Sensor Development

This integrated, multi-faceted approach ensures a comprehensive understanding of this compound, paving the way for the discovery and development of novel applications across various scientific and technological domains.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2,2-dimethyl-N-phenylpropanamide?

The compound is synthesized via nucleophilic acyl substitution between 3-chloro-2-methylaniline and 2,2-dimethylpropanoyl chloride under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Purification typically involves recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. X-ray crystallography may resolve stereochemical ambiguities .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies indicate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and cytotoxicity in breast cancer cell lines (IC₅₀ in the micromolar range). Enzyme inhibition assays suggest potential modulation of inflammatory pathways, though targets remain unconfirmed .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

Yield optimization requires strict anhydrous conditions (e.g., dried solvents, inert atmosphere) to prevent acyl chloride hydrolysis. Base selection (e.g., triethylamine vs. pyridine) and stoichiometric ratios (1:1.2 amine:acyl chloride) improve efficiency. Advanced purification via high-performance liquid chromatography (HPLC) reduces impurities that may skew bioactivity results .

Q. What strategies address conflicting bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line specificity, incubation times) or impurity profiles. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) and batch-to-batch reproducibility analyses are critical. Structural analogs (e.g., trifluoromethyl-substituted derivatives) can isolate activity-contributing moieties .

Q. What is the hypothesized mechanism of action in biological systems?

Preliminary evidence suggests interactions with cellular kinases or G-protein-coupled receptors (GPCRs), inferred from structural similarity to known inhibitors. Molecular docking studies predict binding to hydrophobic pockets in target enzymes. Further validation via knock-out models or isotopic labeling is required .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

SAR exploration involves:

  • Core modifications : Replacing the chloro group with bromo or fluoro to assess halogen-dependent activity.
  • Phenyl ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) or methyl groups at ortho/para positions to evaluate steric and electronic effects.
  • Amide linker alterations : Testing ester or sulfonamide analogs to probe hydrogen-bonding requirements .

Q. What toxicological considerations are critical for preclinical development?

Acute toxicity screening in rodent models (e.g., LD₅₀ determination) and genotoxicity assays (Ames test, micronucleus assay) are mandatory. Chronic exposure studies should monitor hepatic and renal biomarkers, as related chlorinated amides exhibit organ-specific toxicity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported IC₅₀ values for anticancer activity?

Variability may stem from differences in:

  • Cell culture conditions : Serum concentration, hypoxia, or confluency.
  • Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Assay endpoints : ATP-based vs. apoptosis-specific readouts. Standardized protocols (e.g., NIH/NCATS guidelines) and dose-response validation across multiple cell lines are recommended .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

  • PubChem : Offers validated spectral data, solubility, and partition coefficients (logP) .
  • NIST Chemistry WebBook : Provides thermodynamic properties and fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.